(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound featuring a pyrrole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, which is then coupled with a benzyl halide under basic conditions to form the intermediate. This intermediate undergoes further reactions, such as Friedel-Crafts acylation, to introduce the trifluoromethyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its trifluoromethyl group imparts unique characteristics that are valuable in material science.
Mechanism of Action
The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and trifluoromethyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (4-(2,5-Dihydro-1H-pyrrol-1-yl)phenyl)(3-(trifluoromethyl)phenyl)methanone
- (4-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
Uniqueness
The uniqueness of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a pyrrole ring and a trifluoromethyl group makes it a versatile compound for various applications, distinguishing it from other similar molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h1-9,12H,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKAPTVTOWQCEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643043 |
Source
|
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-46-0 |
Source
|
Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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